(E)-octadec-9-enyl stearate
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Overview
Description
(E)-Octadec-9-enyl stearate is an ester compound formed from the reaction between stearic acid and (E)-octadec-9-enol. This compound is known for its unique properties and applications in various fields, including cosmetics, lubricants, and pharmaceuticals. Its structure consists of a long hydrocarbon chain, which contributes to its hydrophobic nature and makes it an excellent emollient and lubricant.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Octadec-9-enyl stearate can be synthesized through the esterification reaction between stearic acid and (E)-octadec-9-enol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Stearic acid+(E)-octadec-9-enol→(E)-octadec-9-enyl stearate+Water
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors under controlled temperature and pressure conditions. The reactants are continuously stirred to ensure proper mixing, and the water produced during the reaction is removed to drive the reaction to completion. The final product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (E)-Octadec-9-enyl stearate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and stearic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to stearic acid and (E)-octadec-9-enol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Stearic acid and (E)-octadec-9-enol.
Reduction: Stearic acid and (E)-octadec-9-enol.
Hydrolysis: Stearic acid and (E)-octadec-9-enol.
Scientific Research Applications
(E)-Octadec-9-enyl stearate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is used in the formulation of lipid-based drug delivery systems.
Medicine: It is investigated for its potential use in topical formulations due to its emollient properties.
Industry: this compound is used as a lubricant and plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-octadec-9-enyl stearate primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, the compound can integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across biological membranes.
Comparison with Similar Compounds
Octadecyl stearate: Similar in structure but lacks the double bond present in (E)-octadec-9-enyl stearate.
Oleyl stearate: Contains a cis-double bond instead of the trans-double bond in this compound.
Stearyl stearate: Similar in structure but has a saturated hydrocarbon chain.
Uniqueness: this compound is unique due to the presence of the trans-double bond, which imparts distinct physical and chemical properties compared to its cis and saturated counterparts. This structural feature influences its melting point, solubility, and interaction with other molecules, making it a valuable compound in various applications.
Properties
IUPAC Name |
[(E)-octadec-9-enyl] octadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZACXIVKPEAI-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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